molecular formula C14H11ClF3N3O3S B2468224 5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine CAS No. 866043-25-6

5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine

Cat. No.: B2468224
CAS No.: 866043-25-6
M. Wt: 393.77
InChI Key: QTVGQBMMNGTJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine (CAS 866043-25-6) is a pyridine derivative with a molecular formula of C₁₄H₁₁ClF₃N₃O₃S and a molecular weight of 393.77 g/mol . Its structure features a pyridine core substituted at the 2-position with a urea-linked 4-methylbenzenesulfonamide group, a chloro group at the 5-position, and a trifluoromethyl group at the 3-position. Key physicochemical properties include a predicted density of 1.538 g/cm³ and a pKa of 4.38, indicating moderate acidity .

Related pyridine derivatives, such as those in , are synthesized via condensation and cyclization reactions, achieving yields up to 77% under optimized conditions .

Properties

IUPAC Name

1-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O3S/c1-8-2-4-10(5-3-8)25(23,24)21-13(22)20-12-11(14(16,17)18)6-9(15)7-19-12/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVGQBMMNGTJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine, with the CAS number 866043-25-6, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and receptor tyrosine kinase inhibition. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

The molecular formula of this compound is C14H11ClF3N3O3S, and it has a molar mass of 393.77 g/mol. The compound features a chloro group, trifluoromethyl group, and a sulfonamide moiety, which are critical for its biological activity. The predicted pKa value is approximately 4.38, indicating its acidic nature that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC14H11ClF3N3O3S
Molar Mass393.77 g/mol
Density1.538 g/cm³ (predicted)
pKa4.38 (predicted)

Research indicates that this compound acts primarily as an inhibitor of receptor tyrosine kinases (RTKs), which are critical in the regulation of cell growth and differentiation. Specifically, it has shown potent inhibition against vascular endothelial growth factor receptor 2 (VEGFR-2), making it a candidate for anticancer therapy.

Inhibition of RTK Signaling

The compound's mechanism involves blocking the signaling pathways mediated by RTKs, which are often upregulated in various cancers. In vitro studies have demonstrated that it exhibits comparable potency to established RTK inhibitors such as sunitinib and erlotinib. The structure-activity relationship (SAR) studies have indicated that modifications to the phenyl and pyridine rings can significantly affect its inhibitory potency against VEGFR-2.

Case Studies and Research Findings

  • VEGFR-2 Inhibition : A study published in Molecules highlighted the compound's ability to inhibit VEGFR-2 with an IC50 value significantly lower than that of sunitinib and erlotinib. This suggests a strong potential for therapeutic application in treating malignancies characterized by aberrant angiogenesis .
  • Cytotoxicity Assays : In cytotoxicity assays against various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer), the compound demonstrated substantial growth-inhibitory effects. The highest activity was observed in HT29 cells, where it outperformed several other tested compounds .
  • SAR Analysis : Further investigations into the SAR revealed that substituents on the phenyl ring could modulate the compound's activity. For instance, compounds with electron-withdrawing groups exhibited enhanced potency compared to those with electron-donating groups .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of trifluoromethyl pyridine compounds exhibit significant anticancer properties. Specifically, compounds similar to 5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine have been evaluated for their efficacy against various cancer cell lines. For instance, a study reported that certain trifluoromethyl pyrimidine derivatives displayed moderate anticancer activity against cell lines such as PC3, K562, Hela, and A549 at concentrations of 5 μg/ml, albeit lower than doxorubicin .

Table 1: Anticancer Activity of Trifluoromethyl Pyridine Derivatives

CompoundCell Line TestedConcentration (μg/ml)Activity Level
Compound APC35Moderate
Compound BK5625Moderate
Compound CHela5Moderate
Compound DA5495Moderate

Antifungal Properties

The compound has also been investigated for its antifungal activities. In vitro tests revealed that some derivatives exhibited effective antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, certain synthesized compounds demonstrated inhibition rates comparable to established antifungal agents like tebuconazole .

Table 2: Antifungal Activity of Related Compounds

CompoundPathogen TestedConcentration (μg/ml)Inhibition Rate (%)
Compound EB. cinerea5096.76
Compound FS. sclerotiorum5082.73

Insecticidal Activity

The insecticidal properties of compounds related to 5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine have been evaluated against agricultural pests. Studies indicated moderate insecticidal activity against species such as Mythimna separata and Spodoptera frugiperda, which are significant agricultural pests .

Table 3: Insecticidal Activity of Trifluoromethyl Pyridine Derivatives

CompoundPest TestedConcentration (μg/ml)Activity Level
Compound GM. separata500Moderate
Compound HS. frugiperda500Moderate

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (CF₃) Group : Present in all listed compounds, this group enhances metabolic stability and hydrophobic interactions in drug-receptor binding .
  • Chloro Substituent : Common in antimicrobial agents (e.g., derivatives with MIC values <50 µg/mL against E. coli and S. aureus) .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine, and what critical reaction conditions must be controlled?

  • Methodology : The compound's urea linkage suggests a multi-step synthesis involving: (i) Sulfonamide formation : Reacting 4-methylbenzenesulfonamide with a carbonylating agent (e.g., triphosgene) to generate the sulfonylcarbamoyl intermediate. (ii) Coupling with pyridine core : Introducing the urea group to the 2-position of the pyridine ring via nucleophilic substitution or condensation, ensuring strict anhydrous conditions to avoid hydrolysis . (iii) Trifluoromethyl and chloro substitution : Optimizing electrophilic aromatic substitution (e.g., using Cl₂ or CF₃X reagents) under controlled temperature (e.g., 0–5°C) to prevent side reactions .
  • Key controls : Monitor pH during coupling (neutral to slightly acidic), use catalysts like DMAP for urea bond formation, and employ inert atmospheres (N₂/Ar) to stabilize intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing trifluoromethyl singlet at ~δ 120–125 ppm in ¹⁹F NMR) and urea NH protons (δ 8–10 ppm, broad) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
  • X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable (e.g., using slow evaporation in DCM/hexane) .

Advanced Research Questions

Q. How can reaction yields for the trifluoromethyl substitution step be optimized, and what mechanistic insights inform this process?

  • Methodology :
  • Catalyst screening : Test transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) to facilitate CF₃ group introduction via cross-coupling. Evidence shows Cu-mediated trifluoromethylation improves yields by 20–30% compared to radical pathways .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). DMF enhances solubility of intermediates but may promote decomposition; THF balances reactivity and stability .
  • Kinetic studies : Use in situ IR or Raman spectroscopy to track CF₃ incorporation rates and identify rate-limiting steps (e.g., oxidative addition in metal-catalyzed routes) .

Q. How should researchers address contradictory data in biological activity assays, such as inconsistent IC₅₀ values across studies?

  • Methodology :
  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch variability in enzyme sources (e.g., kinase purity ≥90%) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates. For outliers, re-test using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Structural analogs : Synthesize derivatives (e.g., replacing -CF₃ with -CH₃) to isolate electronic vs. steric effects on activity, clarifying mechanism .

Q. What computational approaches are recommended for predicting the compound’s binding affinity to target proteins?

  • Methodology :
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with MD simulations (50–100 ns) to assess stability of hydrogen bonds with urea and sulfonyl groups .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential maps to correlate substituents with bioactivity .

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

  • Methodology :
  • Detailed SOPs : Specify exact molar ratios (e.g., 1:1.2 for pyridine:sulfonamide), stirring rates (≥500 rpm for heterogeneous reactions), and drying protocols for intermediates .
  • Inter-lab validation : Collaborate with independent labs to replicate synthesis, sharing raw spectral data (e.g., NMR FID files) via platforms like Zenodo .
  • Impurity profiling : Use LC-MS/MS to identify common byproducts (e.g., hydrolyzed urea derivatives) and adjust quenching steps (e.g., rapid ice-water bath addition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.